molecular formula C16H11ClN4S B5703978 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5703978
M. Wt: 326.8 g/mol
InChI Key: ZDMGJODJCGTNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CMT3, is a heterocyclic compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of COX-2, which can reduce inflammation. In addition, 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have antioxidant properties, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation. However, there are also limitations to using 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and efficacy.

Future Directions

There are several potential future directions for research on 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could focus on optimizing the synthesis method for 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to improve its yield and purity. Another area of research could involve investigating the mechanism of action of 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in more detail to better understand its anticancer and anti-inflammatory properties. Additionally, further studies could be conducted to determine the optimal dosage and efficacy of 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in treating cancer and inflammatory diseases. Finally, research could be conducted to investigate the potential use of 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with 4-methylphenylhydrazine to form 2-chloro-N-(4-methylphenyl)benzohydrazide, which is then reacted with thiocarbonyldiimidazole to form 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Another method involves the reaction of 2-chlorobenzaldehyde with 4-methylphenylhydrazine to form 2-chloro-N-(4-methylphenyl)benzohydrazide, which is then reacted with potassium thiocyanate and sulfuric acid to form 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its potential therapeutic applications, including its anticancer properties. Studies have shown that 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential to treat inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

6-(2-chlorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S/c1-10-6-8-11(9-7-10)14-18-19-16-21(14)20-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMGJODJCGTNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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